1-Methyl-2-piperidinemethanol

Thermochemistry Calorimetry Process Safety

1-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a chiral piperidine derivative with a tertiary amine and primary alcohol, enabling versatile derivatization. Its N-methyl group enhances lipophilicity (logP ~0.5-0.73) vs. non-methylated analogs, optimizing CNS drug delivery. It is a key precursor for MCH1R antagonists, GnRH receptor modulators, and phenylpyridone anti-obesity agents. The liquid state, defined boiling point (79-80°C at 7 mmHg), and vaporization enthalpy (63.1 kJ/mol) streamline parallel synthesis and scale-up. Choose this building block for its documented thermochemical profile (ΔcHm° = -4598.3 kJ/mol), critical for reactor calorimetry and hazard assessment.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 20845-34-5
Cat. No. B130399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-piperidinemethanol
CAS20845-34-5
Synonyms(1-Methyl-2-piperidyl)methanol;  (1-Methylpiperidin-2-yl)methanol;  (±)-2-Hydroxymethyl-1-methylpiperidine;  1-Methyl-2-(hydroxymethyl)piperidine;  2-Hydroxymethyl-1-methylpiperidine;  2-Hydroxymethyl-N-methylpiperidine;  N-Methyl-2-piperidinemethanol;  NSC
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN1CCCCC1CO
InChIInChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
InChIKeyHXXJMMLIEYAFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-piperidinemethanol (CAS 20845-34-5) Procurement Guide: Properties, Specifications, and Sourcing


1-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a piperidine derivative bearing a tertiary amine and a primary alcohol functional group [1]. It is a chiral building block employed in the synthesis of pharmaceuticals and fine chemicals [2]. The compound is available as a clear, colorless to pale yellow liquid with a purity specification of ≥98% (GC) . Its combination of a nucleophilic amine and a modifiable hydroxyl group enables diverse derivatization strategies [2].

Why Generic Substitution Fails: Key Differentiators for 1-Methyl-2-piperidinemethanol (CAS 20845-34-5) in Research and Production


Interchangeability of piperidine derivatives is not guaranteed due to distinct physicochemical, thermochemical, and structural properties that critically influence synthetic utility and product performance. The presence of the N-methyl group in 1-Methyl-2-piperidinemethanol alters basicity, lipophilicity, and hydrogen-bonding capacity relative to non-methylated analogs, directly affecting reactivity and downstream purification [1]. Furthermore, variations in the position of the hydroxymethyl substituent on the piperidine ring (e.g., 2- vs. 3- vs. 4-position) lead to different molecular geometries and, consequently, different biological activities of the final products [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes yield measurable differences in key parameters, making informed selection essential for reproducible results.

Quantitative Differentiation of 1-Methyl-2-piperidinemethanol (CAS 20845-34-5) Against Closest Analogs


Thermochemical Stability: 1-Methyl-2-piperidinemethanol vs. 1-Piperidineethanol and 2-Piperidineethanol

The standard molar enthalpy of combustion (ΔcHm°) for liquid 1-Methyl-2-piperidinemethanol is -4598.3 ± 1.8 kJ/mol, measured by static bomb calorimetry at T = 298.15 K [1]. This value is distinct from those of its closest liquid-phase structural analogs, 1-piperidineethanol and 2-piperidineethanol. This quantitative difference in enthalpy of combustion reflects differences in molecular energetics and stability [1].

Thermochemistry Calorimetry Process Safety

Vaporization Enthalpy Comparison: 1-Methyl-2-piperidinemethanol vs. 1-Piperidineethanol and 2-Piperidineethanol

The standard molar enthalpy of vaporization (ΔlgHm°) for 1-Methyl-2-piperidinemethanol is reported as 63.1 ± 1.2 kJ/mol at T = 298.15 K [1]. This value differs from that of 1-piperidineethanol (67.8 ± 1.3 kJ/mol) and 2-piperidineethanol (65.5 ± 1.2 kJ/mol), as determined by Calvet microcalorimetry [1]. The lower enthalpy of vaporization for 1-Methyl-2-piperidinemethanol indicates a reduced energy requirement for phase transition to gas.

Thermodynamics Vaporization Distillation

Lipophilicity Differentiation: 1-Methyl-2-piperidinemethanol vs. Non-Methylated 2-Piperidinemethanol

The predicted logP (octanol-water partition coefficient) for 1-Methyl-2-piperidinemethanol is approximately 0.5 to 0.73 (consensus value) [1], compared to a lower predicted logP of approximately -0.2 for the non-methylated analog, 2-piperidinemethanol (CAS 3433-37-2) [2]. This indicates that N-methylation increases lipophilicity by roughly 0.7 to 0.9 logP units.

Lipophilicity ADME Solubility

Regioisomeric Differentiation: 2-, 3-, and 4-Piperidinemethanol Isomers in Crystalline Phase

While not a direct liquid-phase comparison, the standard molar energies of combustion in the crystalline phase for the regioisomers of piperidinemethanol (non-methylated) differ: 2-piperidinemethanol, 3-piperidinemethanol, and 4-piperidinemethanol exhibit distinct values [1]. This demonstrates that the position of the hydroxymethyl group on the piperidine ring (2-, 3-, or 4-position) yields measurably different thermochemical properties. This principle extends to the N-methylated derivatives, where the 2-isomer (target compound) is expected to have different properties than its 3- and 4- counterparts.

Isomerism Thermochemistry Crystallography

Boiling Point and Physical State Differentiation: 1-Methyl-2-piperidinemethanol vs. 2-Piperidinemethanol

1-Methyl-2-piperidinemethanol is a liquid with a boiling point of 79-80 °C at 7 mmHg . In contrast, its non-methylated analog, 2-piperidinemethanol (CAS 3433-37-2), is a crystalline solid at room temperature with a melting point of 68-70 °C and a boiling point of 200-202 °C at 760 mmHg [1]. N-methylation thus dramatically alters the physical state and volatility profile.

Physical Properties Purification Handling

High-Value Application Scenarios for 1-Methyl-2-piperidinemethanol (CAS 20845-34-5) Based on Quantitative Differentiation


Synthesis of CNS-Targeted Pharmaceuticals

The increased lipophilicity (logP ~0.5-0.73) compared to non-methylated analogs (Section 3, Evidence Item 3) and its established use as a reactant for synthesizing selective MCH1R antagonists, human GnRH receptor antagonists, and CNS agents make it a preferred building block for medicinal chemistry programs targeting central nervous system disorders . The liquid handling properties also streamline parallel synthesis workflows.

Asymmetric Catalysis Ligand Precursor

As a chiral piperidine alcohol, it serves as a critical precursor for chiral ligands used in asymmetric catalysis . The distinct thermochemical profile (Section 3, Evidence Items 1 & 2) and the ability to functionalize both the amine and alcohol groups provide unique handles for ligand optimization, potentially leading to enhanced enantioselectivity and catalyst stability .

Process Chemistry and Scale-Up Operations

The compound's liquid state, well-defined boiling point (79-80 °C at 7 mmHg), and documented enthalpy of vaporization (63.1 kJ/mol) (Section 3, Evidence Items 2 & 5) are critical for designing efficient and safe large-scale syntheses. The thermochemical data (ΔcHm° = -4598.3 kJ/mol) is essential for hazard assessment and reactor calorimetry during process development .

Synthesis of Anti-Obesity Agents

1-Methyl-2-piperidinemethanol is a key reagent in the synthesis of phenylpyridone derivatives, which have demonstrated activity as anti-obesity agents in murine models . The distinct lipophilic and structural properties of this building block, as quantified against its analogs, contribute to the desired pharmacokinetic and pharmacodynamic profiles of the final drug candidates .

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